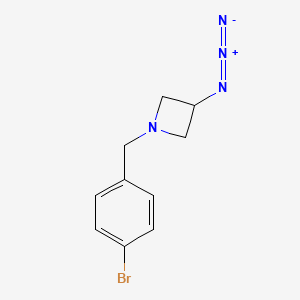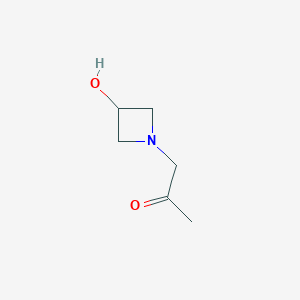
1,1,1-三氟-3-(4-(2-羟乙基)哌啶-1-基)丙烷-2-酮
描述
“1,1,1-Trifluoro-3-(4-(2-hydroxyethyl)piperidin-1-yl)propan-2-one” is a chemical compound with the molecular formula C9H17F3N2O2 . It has a molecular weight of 242.24 . The IUPAC name for this compound is 1,1,1-trifluoro-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoropropanone group attached to a piperidine ring via a hydroxyethyl group . The presence of the trifluoropropanone group could potentially influence the compound’s reactivity and physical properties.Physical and Chemical Properties Analysis
The compound has a molecular weight of 242.24 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the data I retrieved.科学研究应用
化学合成和反应性:Furin 等人 (2000) 的一项研究调查了各种胺和醇与全氟(丙氧丙氧)烯烃之间的反应,展示了含氟复杂化合物的合成。这项工作与了解类似三氟甲基化合物在合成和材料科学中的化学行为和潜在应用有关 (Furin 等人,2000)。
药理特性:Vardanyan (2018) 概述了哌啶-1-基化合物衍生物(如所讨论的化合物)的合成方法、药理特性和应用。这项研究对于药物开发和了解这些化合物的医学潜力至关重要 (Vardanyan,2018)。
分子结构分析:郑金红 (2011) 进行了一项研究,重点关注哌啶-1-基化合物衍生物的 NMR 特征和构象分析。这项研究有助于了解这些化合物的分子结构和行为,这对于在化学和材料科学中的应用至关重要 (郑金红,2011)。
相关化合物的合成:Surmont 等人 (2009) 探索了与所讨论化合物相关的 3-烷氧基-4,4-二氟哌啶的合成。他们的研究提供了有关合成氟代哌啶的方法的见解,这在制药和农化工业中很重要 (Surmont 等人,2009)。
在药物发现中的应用:Kubo 等人 (2021) 研究了 GPR119 激动剂的发现,涉及丙烷-2-基哌啶-1-羧酸衍生物。这项研究与药物发现有关,特别是在针对特定受体以达到治疗目的方面 (Kubo 等人,2021)。
晶体和分子结构:Kubicki 和 Codding (2003) 对相关化合物的晶体和分子结构的研究提供了对这种结构的分子排列和稳定性的见解,这对于材料科学和药理学应用至关重要 (Kubicki 和 Codding,2003)。
安全和危害
生化分析
Biochemical Properties
1,1,1-Trifluoro-3-(4-(2-hydroxyethyl)piperidin-1-yl)propan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 1,1,1-Trifluoro-3-(4-(2-hydroxyethyl)piperidin-1-yl)propan-2-one on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 1,1,1-Trifluoro-3-(4-(2-hydroxyethyl)piperidin-1-yl)propan-2-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, its interaction with cytochrome P450 enzymes can lead to changes in the enzyme’s conformation, affecting its catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,1-Trifluoro-3-(4-(2-hydroxyethyl)piperidin-1-yl)propan-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1,1,1-Trifluoro-3-(4-(2-hydroxyethyl)piperidin-1-yl)propan-2-one vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies . Threshold effects are also observed, where a specific dosage is required to elicit a measurable biological response .
Metabolic Pathways
1,1,1-Trifluoro-3-(4-(2-hydroxyethyl)piperidin-1-yl)propan-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity . The compound can also affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of 1,1,1-Trifluoro-3-(4-(2-hydroxyethyl)piperidin-1-yl)propan-2-one within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, influencing its biological activity .
Subcellular Localization
The subcellular localization of 1,1,1-Trifluoro-3-(4-(2-hydroxyethyl)piperidin-1-yl)propan-2-one is essential for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .
属性
IUPAC Name |
1,1,1-trifluoro-3-[4-(2-hydroxyethyl)piperidin-1-yl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c11-10(12,13)9(16)7-14-4-1-8(2-5-14)3-6-15/h8,15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQKWIGWJOGPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


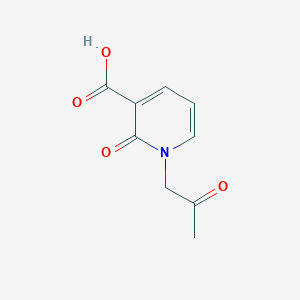
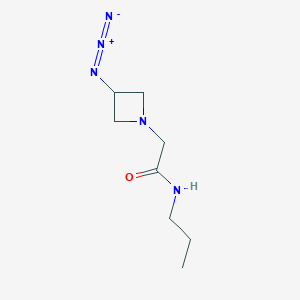
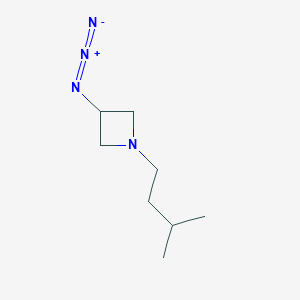
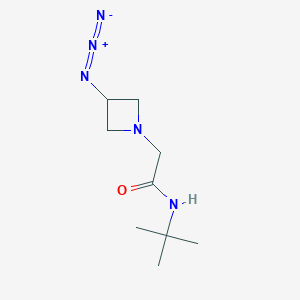
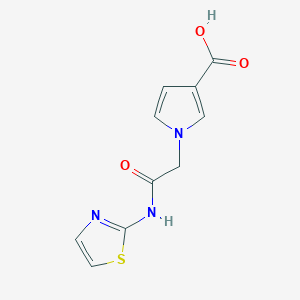
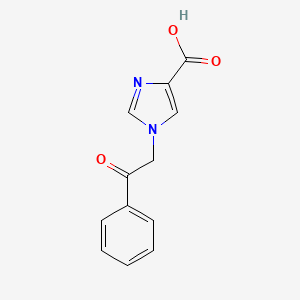
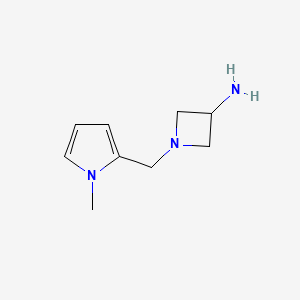
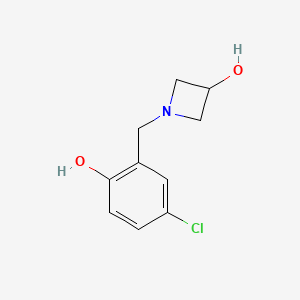
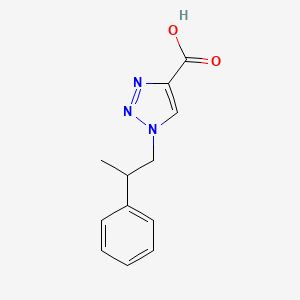
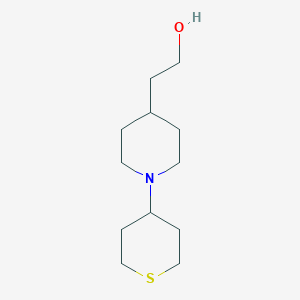
![2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B1475937.png)
